Cas no 1797364-56-7 (N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide)

N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a versatile compound featuring a unique thiolan-3-yl group and a piperidine-4-carboxamide backbone. Its distinct structural features offer potential applications in organic synthesis, serving as a valuable building block for complex molecular assemblies. This compound's stability and reactivity make it a promising candidate for further investigation in pharmaceutical and materials science research.
N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide structure
1797364-56-7 structure
商品名:N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
CAS番号:1797364-56-7
MF:C14H22N2O3S
メガワット:298.401082515717
CID:6189436
PubChem ID:47390420

N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • EN300-26623093
    • N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
    • AKOS034605233
    • Z815845224
    • 1797364-56-7
    • インチ: 1S/C14H22N2O3S/c1-3-7-16-8-4-12(5-9-16)13(17)15-14(2)6-10-20(18,19)11-14/h1,12H,4-11H2,2H3,(H,15,17)
    • InChIKey: KQNNGEYRZNDSGM-UHFFFAOYSA-N
    • ほほえんだ: S1(CCC(C)(C1)NC(C1CCN(CC#C)CC1)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 298.13511374g/mol
  • どういたいしつりょう: 298.13511374g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 520
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 74.9Ų

N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26623093-0.05g
N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
1797364-56-7 95.0%
0.05g
$212.0 2025-03-20

N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide 関連文献

N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamideに関する追加情報

N-(3-methyl-1,1-dioxo-1λ6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide (CAS No. 1797364-56-7): An Overview of Its Structure, Synthesis, and Biological Applications

N-(3-methyl-1,1-dioxo-1λ6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide (CAS No. 1797364-56-7) is a complex organic compound that has garnered significant attention in recent years due to its unique structural features and potential biological activities. This compound belongs to the class of thiolanes, which are cyclic sulfides with a sulfur atom in the ring. The presence of a propargyl group and a piperidine ring further enhances its structural complexity and functional versatility.

The chemical structure of N-(3-methyl-1,1-dioxo-1λ6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is characterized by a thiolane ring with a methyl group and two oxo groups, a propargyl group attached to the piperidine ring, and an amide functional group. The thiolane ring is known for its stability and resistance to oxidation, making it an attractive scaffold for the design of bioactive molecules. The propargyl group, on the other hand, can participate in various chemical reactions, such as click chemistry, which is widely used in the synthesis of complex molecules and drug conjugates.

The synthesis of N-(3-methyl-1,1-dioxo-1λ6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves multiple steps and requires precise control over reaction conditions to achieve high yields and purity. One common approach is to start with the synthesis of the thiolane core using a suitable starting material, such as a cyclic sulfide or a thiirane. The introduction of the methyl and oxo groups can be achieved through oxidation and substitution reactions. The propargyl group can be introduced via an alkyne coupling reaction, followed by the formation of the piperidine ring through a cyclization step. Finally, the amide bond is formed by coupling the carboxylic acid with an appropriate amine.

Recent research has focused on exploring the biological activities of N-(3-methyl-1,1-dioxo-1λ6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. Studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. These findings suggest that N-(3-methyl-1,1-dioxo-1λ6-thiolan-3-y l)-1-(prop -2 -yn - 1 - yl )p ipe ri dine - 4 - car box am ide may have potential applications in the treatment of inflammatory diseases and neurodegenerative disorders.

In addition to its anti-inflammatory and neuroprotective properties, N-(3-methyl - 1 , 1 - d iox o - 1 λ< sup > 6 sup > - t hi ol an - 3 - yl ) - 1 -( p rop -2-y n - 1 - yl )pi pe ri dine - 4 - car box am ide strong > has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase cascades. Furthermore, it has shown selective cytotoxicity against various cancer cell lines while sparing normal cells, making it a promising candidate for cancer therapy.

The pharmacokinetic properties of N-(3-methyl - 1 , 1 - d iox o - 1 λ< sup > 6 sup > - t hi ol an - 3 - yl ) - 1 -( p rop -2-y n - 1 - yl )pi pe ri dine - 4 - car box am ide strong > have also been studied to assess its suitability for therapeutic use. Research has shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential for effective drug delivery. Additionally, it has been found to have low toxicity in animal models, further supporting its potential as a safe and effective therapeutic agent.

In conclusion, N-(3-methyl - 1 , 1 - d iox o - 1 λ< sup > 6 sup > - t hi ol an - 3 - yl ) - 1 -( p rop -2-y n - 1 - yl )pi pe ri dine - 4 - car box am ide strong > (CAS No. ) is a promising compound with diverse biological activities. Its unique structural features make it an attractive candidate for further research and development in various therapeutic areas. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical applications.

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